molecular formula C16H20N2OS B12924379 2,4-Dihydro-5-phenyl-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-3H-pyrazol-3-one CAS No. 102689-17-8

2,4-Dihydro-5-phenyl-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-3H-pyrazol-3-one

Cat. No.: B12924379
CAS No.: 102689-17-8
M. Wt: 288.4 g/mol
InChI Key: MDLUGGRYNYVUJB-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that features a unique combination of a thiopyran ring and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves multiple steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazolone Moiety: The pyrazolone ring is often introduced via a condensation reaction between a hydrazine derivative and a β-diketone.

    Coupling of the Two Rings: The final step involves coupling the thiopyran and pyrazolone rings through a series of reactions, which may include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: It may bind to the active sites of enzymes, inhibiting or modulating their activity.

    Interaction with Receptors: The compound may interact with specific receptors, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-4(5H)-one: A structural isomer with a different position of the pyrazolone ring.

    1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-3(2H)-one: Another isomer with a different position of the pyrazolone ring.

Uniqueness

1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

102689-17-8

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-(2,2-dimethylthian-4-yl)-5-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H20N2OS/c1-16(2)11-13(8-9-20-16)18-15(19)10-14(17-18)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

MDLUGGRYNYVUJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCS1)N2C(=O)CC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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